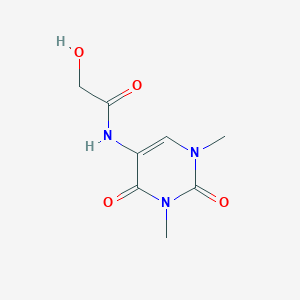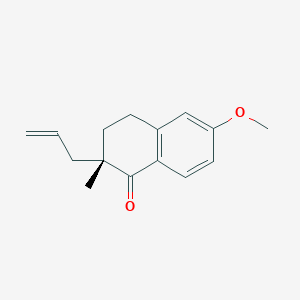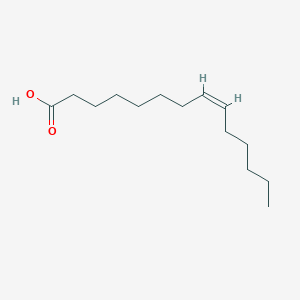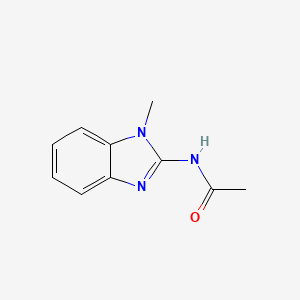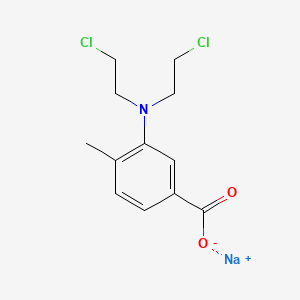
(14C)-Cycloleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(14C)-Cycloleucine is a radiolabeled compound where the carbon atom in the cycloleucine molecule is replaced with the radioactive isotope carbon-14. Cycloleucine itself is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during biosynthesis. The radiolabeling with carbon-14 allows for the tracking and study of the compound in various biological and chemical processes due to its radioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (14C)-Cycloleucine typically involves the incorporation of carbon-14 into the cycloleucine molecule. This can be achieved through various synthetic routes, including the use of carbon-14 labeled precursors in the synthesis process. The specific reaction conditions depend on the chosen synthetic route, but generally involve standard organic synthesis techniques such as condensation reactions, protection and deprotection steps, and purification processes.
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using carbon-14 labeled precursors. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (14C)-Cycloleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(14C)-Cycloleucine has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of cycloleucine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of drugs containing cycloleucine.
Industry: Applied in the development of new materials and compounds, leveraging its radiolabeling properties for precise tracking and analysis.
Mecanismo De Acción
The mechanism of action of (14C)-Cycloleucine involves its incorporation into biological systems where it can be tracked due to its radioactive carbon-14 label. The molecular targets and pathways involved depend on the specific application, but generally include metabolic pathways where cycloleucine is processed. The radioactive decay of carbon-14 allows for the detection and quantification of the compound in various biological and chemical environments.
Comparación Con Compuestos Similares
(14C)-Leucine: Another radiolabeled amino acid used in similar applications.
(14C)-Alanine: A radiolabeled version of alanine used for metabolic studies.
(14C)-Glycine: Used in biochemical research to study protein synthesis and metabolism.
Uniqueness: (14C)-Cycloleucine is unique due to its specific structure and properties as a non-proteinogenic amino acid. Its radiolabeling with carbon-14 provides a powerful tool for tracking and studying its behavior in various systems, making it valuable for a wide range of scientific research applications.
Propiedades
Número CAS |
24921-47-9 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
131.15 g/mol |
Nombre IUPAC |
1-aminocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)/i5+2 |
Clave InChI |
NILQLFBWTXNUOE-RHRFEJLCSA-N |
SMILES isomérico |
C1CCC(C1)([14C](=O)O)N |
SMILES canónico |
C1CCC(C1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


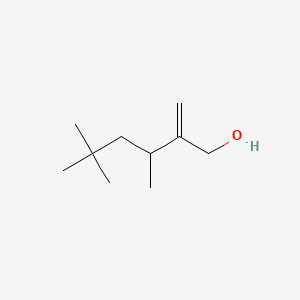

![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)
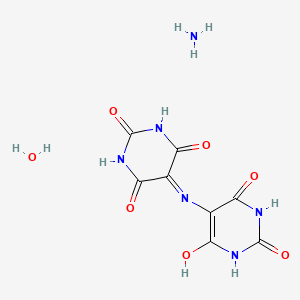

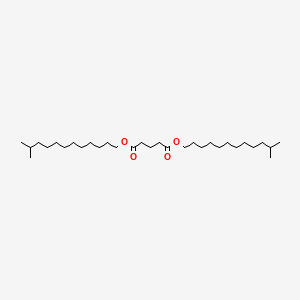
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
